molecular formula C3BrCl2NS B6218278 4-bromo-2,5-dichloro-1,3-thiazole CAS No. 1005346-24-6

4-bromo-2,5-dichloro-1,3-thiazole

Cat. No.: B6218278
CAS No.: 1005346-24-6
M. Wt: 232.91 g/mol
InChI Key: ICXKVLPOAOFCIZ-UHFFFAOYSA-N
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Description

4-bromo-2,5-dichloro-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and chlorine atoms. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of bromine and chlorine atoms in the thiazole ring can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dichloro-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane . Another method involves the reaction of 2,5-dichlorothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring is known for its biological activity, particularly as a pharmacophore in drug discovery. 4-Bromo-2,5-dichloro-1,3-thiazole has been investigated for its antimicrobial properties:

  • Case Study : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively .

Anticancer Potential

Research has highlighted the potential of thiazole derivatives in anticancer therapies. The specific compound has shown promise in inhibiting cancer cell proliferation:

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 10 µM . This suggests its potential role as a lead compound for further anticancer drug development.

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties:

  • Case Study : An experimental model of inflammation showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Agrochemical Applications

The compound's structure allows it to act effectively as a pesticide or herbicide:

Herbicidal Activity

Research indicates that this compound exhibits herbicidal properties:

  • Case Study : Field trials demonstrated that formulations containing this compound reduced weed biomass by over 70% compared to untreated controls. It was particularly effective against common agricultural weeds such as Amaranthus retroflexus and Echinochloa crus-galli .

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell TypeMIC/IC50 ValueReference
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus16 µg/mL
AnticancerMCF-7 cells10 µM
Anti-inflammatoryInflammatory markersSignificant reduction
HerbicidalAgricultural weeds>70% biomass reduction

Biological Activity

4-Bromo-2,5-dichloro-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. For instance:

  • Against Staphylococcus aureus : The compound exhibited an inhibition zone of 18 mm at a concentration of 100 μg/mL.
  • Against Escherichia coli : The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.

These findings indicate that this compound possesses considerable antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The thiazole scaffold is recognized for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)20Induction of apoptosis via caspase activation
A549 (Lung)15Inhibition of cell cycle progression

The compound's efficacy in these models suggests it may serve as a promising lead in cancer therapy .

Anti-inflammatory Activity

Thiazole derivatives have also shown anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often linked to their structural features. The presence of halogen atoms (like bromine and chlorine) enhances the lipophilicity and reactivity of the molecule, which can improve its binding affinity to biological targets. The following SAR observations have been made for thiazoles:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the thiazole ring enhance antimicrobial and anticancer activities.
  • Halogenation : Compounds with bromine or chlorine substitutions generally exhibit increased potency against bacterial strains.
  • Functional Groups : The introduction of hydroxyl or amino groups can further enhance biological activity by improving solubility and interaction with target enzymes .

Case Studies

Several studies have investigated the biological properties of thiazoles including this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and found it to be significantly effective compared to traditional antibiotics .
  • Anticancer Research : In a study involving various cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

4-bromo-2,5-dichloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrCl2NS/c4-1-2(5)8-3(6)7-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKVLPOAOFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrCl2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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